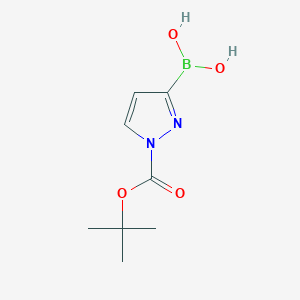![molecular formula C9H8ClN3O2 B6342818 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester CAS No. 1273566-66-7](/img/structure/B6342818.png)
7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (7-Cl-TPCA-EE) is an organic compound belonging to the triazole family of molecules. It has a wide range of uses, from pharmaceuticals to industrial chemicals. It is a versatile compound that can be used in many different ways. 7-Cl-TPCA-EE has several advantages, such as being relatively easy to synthesize, having a wide range of scientific applications, and exhibiting a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Cyclisation Reactions
The study by Gray et al. (1976) explores the cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile, leading to the formation of azolo[5,1-c][1,2,4]triazines. This research outlines a foundational approach in the synthesis of complex heterocyclic compounds, which are significant in medicinal chemistry due to their potential biological activities. (Gray et al., 1976)
Synthesis and Biological Evaluation
Catarzi et al. (2004) reported on the synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173) as selective AMPA receptor antagonists. This research is pivotal in the development of potential therapeutic agents targeting neurological disorders. (Catarzi et al., 2004)
Parallel Iterative Synthesis
Brodbeck et al. (2003) described the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, showcasing a method for rapid lead optimization in drug discovery. This work highlights the versatility of triazolopyridines as a scaffold for the development of diverse bioactive molecules. (Brodbeck et al., 2003)
Novel Derivatives Synthesis
Kumar and Mashelkar (2007) focused on the synthesis of novel 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives. The work provides valuable insights into the synthetic pathways that enable the creation of heterocyclic compounds with potential pharmacological properties. (Kumar & Mashelkar, 2007)
Fused Heterocyclic Triazoles Synthesis and Assessment
Karpina et al. (2019) developed a method for the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and conducted biological assessments of the compounds synthesized. This research underlines the importance of fused heterocyclic triazoles in the search for new therapeutic agents. (Karpina et al., 2019)
Wirkmechanismus
Target of Action
Similar compounds with a triazole nucleus have been found to interact with a variety of enzymes and receptors, showing versatile biological activities . For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel CDK2 inhibitors .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, a protein kinase involved in regulating the cell cycle . These compounds interact with CDK2, leading to significant alterations in cell cycle progression .
Biochemical Pathways
Based on the known action of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest, thereby affecting the proliferation of cells .
Result of Action
Similar compounds have been shown to exert significant inhibitory activity against certain cell lines, indicating potential cytotoxic activities . For instance, some compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Eigenschaften
IUPAC Name |
ethyl 7-chlorotriazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-6-4-3-5-7(10)13(6)12-11-8/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDPAASLTGBNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2N=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)
